molecular formula C9H11BrClNO3 B2393550 Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride CAS No. 2137488-94-7

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride

Cat. No. B2393550
CAS RN: 2137488-94-7
M. Wt: 296.55
InChI Key: YQBZPTHJAGVELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Action Environment

The action of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, the presence of other compounds or drugs could potentially affect its metabolism and excretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride in lab experiments is its potential as a cancer treatment. Additionally, it has been studied for its potential use in the treatment of neurological disorders. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.

Future Directions

There are several future directions for research on Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride. One area of research is in the development of new cancer treatments based on the compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound. It has also been suggested that the compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, and further research is needed to explore these possibilities.

Synthesis Methods

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can be synthesized through a multi-step process involving the reaction of 3-bromo-4-hydroxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride are not well-documented in the literature. It is known that compounds with similar structures can participate in various biochemical reactions. For instance, compounds with a benzylic position, like our compound, can undergo reactions such as free radical bromination and nucleophilic substitution .

Temporal Effects in Laboratory Settings

It is known to have a melting point of 183-185°C , suggesting that it is relatively stable under normal laboratory conditions.

properties

IUPAC Name

methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3.ClH/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZPTHJAGVELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)O)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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